Cycloheximide - 66-81-9

Cycloheximide

Catalog Number: EVT-266198
CAS Number: 66-81-9
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cycloheximide exerts its inhibitory effect by interfering with the translocation step of protein synthesis in eukaryotic ribosomes. [, ] Specifically, it binds to the E site of the 60S ribosomal subunit, hindering the movement of tRNA and mRNA through the ribosome. [, ] This blockage effectively halts the elongation phase of protein synthesis, preventing the addition of amino acids to the growing polypeptide chain. [, , ]

Future Directions
  • Investigating the potential of cycloheximide in enhancing cryopreservation techniques: While current research shows limited success, further optimization of cycloheximide application might improve cryopreservation protocols for various cell types. []

Actinomycin D

    Compound Description: Actinomycin D is an antibiotic that inhibits transcription by binding to DNA at the transcription initiation complex. [, , , , , ] It is often used in research to study the role of gene expression in various cellular processes.

    Compound Description: Anisomycin is another protein synthesis inhibitor that, like cycloheximide, acts on eukaryotic ribosomes to block translation. [] It has been shown to induce apoptosis in various cell types, including macrophages. []

    Compound Description: Chloramphenicol is an antibiotic that primarily inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing peptide bond formation. [, , , , ] It has limited activity against eukaryotic ribosomes, mainly affecting mitochondrial protein synthesis at higher concentrations. [, , ]

    Relevance: Chloramphenicol serves as a useful comparison point to cycloheximide, as it primarily affects prokaryotic protein synthesis, while cycloheximide is specific to eukaryotic ribosomes. [, , ] This difference in target specificity allows researchers to differentiate between the roles of cytoplasmic and organellar (mitochondrial or chloroplast) protein synthesis in various cellular processes. For instance, in a study on the biogenesis of chloroplast membranes in a Chlamydomonas reinhardi mutant, chloramphenicol was used to inhibit chloroplast ribosome activity, while cycloheximide was used to block cytoplasmic protein synthesis. [] By comparing the effects of these inhibitors on photosynthetic membrane protein synthesis, the authors were able to demonstrate the cooperation between cytoplasmic and chloroplast ribosomes during this process.

    Compound Description: Cordycepin (3'-deoxyadenosine) is an adenosine analog that inhibits RNA synthesis, specifically the polyadenylation of mRNA. [, ] This inhibition disrupts mRNA stability and export from the nucleus, ultimately impacting protein synthesis.

    Relevance: Cordycepin's effect on mRNA processing indirectly influences protein synthesis, while cycloheximide directly inhibits translation. [, ] Researchers can utilize both compounds to study the involvement of RNA synthesis and processing in cellular responses alongside cycloheximide's direct effects on translation. For example, a study investigating the mechanisms of vaccinia virus-induced inhibition of protein synthesis used both cordycepin and cycloheximide. [] The findings demonstrated that cordycepin, by inhibiting viral RNA synthesis, could prevent the virus-induced shut-off of host cell protein synthesis, which is typically observed in the presence of cycloheximide.

    Compound Description: Puromycin is an aminonucleoside antibiotic that causes premature chain termination during translation. [, , , , ] It mimics the aminoacyl end of tRNA and incorporates into the growing polypeptide chain, leading to release of incomplete polypeptide fragments from the ribosome.

    Relevance: Both puromycin and cycloheximide ultimately inhibit protein synthesis, but through distinct mechanisms. [, , , ] Puromycin acts as an aminoacyl-tRNA analog, leading to premature termination of translation, whereas cycloheximide blocks the translocation step of elongation. [, ] This difference was exploited in a study examining the effects of protein synthesis inhibitors on the ultrastructure of liver cells. [] Researchers observed that cycloheximide, which preferentially inhibits membrane-bound ribosomes, induced the formation of membranous whorls, while puromycin, which affects both free and membrane-bound ribosomes, did not. [] This finding suggested that the formation of these whorls was linked to the specific inhibition of membrane-bound protein synthesis.

6-Dimethylaminopurine (6-DMAP)

    Compound Description: 6-DMAP is a purine derivative that inhibits protein kinases, specifically cyclin-dependent kinases (CDKs). [] It is often used in research to arrest cells at specific stages of the cell cycle.

    Relevance: While not directly structurally related to cycloheximide, 6-DMAP shares a functional connection by impacting cellular processes related to protein synthesis and cell cycle progression. In a study on bovine blastocyst production, researchers investigated the use of 6-DMAP as a reversible inhibitor of oocyte meiotic resumption. [] They compared its effects to cycloheximide, a known protein synthesis inhibitor. [] The study found that both compounds effectively blocked meiotic resumption but differed in their reversibility and effects on subsequent embryonic development.

Source

The compound was first isolated from Streptomyces griseus and has since been extensively studied for its biochemical properties and applications in molecular biology . It is commercially available and widely used in various research applications.

Classification

Cycloheximide is classified as an antibiotic, although it primarily acts as a translation inhibitor rather than an antibacterial agent. Its mechanism of action is specific to eukaryotic cells, making it ineffective against prokaryotes .

Synthesis Analysis

Methods

The synthesis of cycloheximide can be achieved through several methods, with recent advancements focusing on more efficient synthetic routes. A notable approach involves the total synthesis of cycloheximide and its analogues, which has been optimized to enhance yield and potency against translation elongation .

Technical Details

The synthetic route typically involves multiple steps, including the formation of key intermediates that are subsequently transformed into cycloheximide. The structure-activity relationship studies help in designing derivatives with improved efficacy or altered properties, broadening the scope of its applications in research .

Molecular Structure Analysis

Structure

Cycloheximide has a complex molecular structure characterized by a cyclic component that is crucial for its biological activity. The chemical formula is C15H17N3O4C_{15}H_{17}N_{3}O_{4}, and it features a unique arrangement that allows it to interact specifically with ribosomal components involved in protein synthesis.

Data

The molecular weight of cycloheximide is approximately 293.31 g/mol. Its structural integrity is vital for its function as a translation inhibitor, and modifications to its structure can significantly affect its potency and specificity .

Chemical Reactions Analysis

Reactions

Cycloheximide primarily engages in reactions that inhibit protein synthesis by interfering with ribosomal function. It does not participate in traditional chemical reactions but acts through biochemical pathways that disrupt the normal process of translation.

Technical Details

When cells are exposed to cycloheximide, the immediate effect observed is a reduction in protein levels due to halted translation. This can be quantitatively analyzed using techniques such as Western blotting to assess changes in protein abundance over time .

Mechanism of Action

Process

The mechanism by which cycloheximide exerts its effects involves binding to the ribosomal subunit during the elongation phase of protein synthesis. This binding prevents the translocation of peptidyl transfer RNA along the ribosome, effectively blocking peptide bond formation and leading to a cessation of protein production .

Data

Studies have shown that cycloheximide can lead to rapid degradation of short-lived proteins while stabilizing those with longer half-lives, thus providing insights into cellular protein dynamics under controlled conditions .

Physical and Chemical Properties Analysis

Physical Properties

Cycloheximide appears as a white crystalline powder and is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water. Its melting point is reported around 140-142 °C.

Chemical Properties

Cycloheximide is stable under normal laboratory conditions but should be protected from light and moisture to maintain its integrity. The compound exhibits moderate toxicity, necessitating careful handling during experiments .

Applications

Scientific Uses

Cycloheximide is widely employed in various scientific fields, particularly in molecular biology and biochemistry. Its primary applications include:

  • Protein Synthesis Studies: Used to analyze the stability and degradation kinetics of proteins through cycloheximide chase assays.
  • Cell Biology: Helps investigate cellular responses to stress by inhibiting protein synthesis.
  • Pharmacology: Assists in studying drug interactions that affect protein synthesis pathways.
  • Fluorescent Labeling: Recent developments include using cycloheximide derivatives for imaging purposes, enhancing visualization techniques in cellular studies .
Molecular Mechanisms of Eukaryotic Translation Inhibition

Ribosomal Binding Specificity and Structural Interactions

Cycloheximide (CHX) exerts its inhibitory function through high-affinity binding to the E-site of the 60S ribosomal subunit in eukaryotes. Structural studies reveal that CHX and its structural analog lactimidomycin (LTM) protect a conserved cytidine residue (C3993 in yeast; equivalent to C2781 in humans) within the ribosomal E-site, preventing tRNA exit [3] [6]. This binding pocket, located near ribosomal protein eL42 (formerly L36A), is stabilized by hydrogen bonding between CHX’s glutarimide ring and rRNA backbone residues. Mutations in eL42 (e.g., E56Q in yeast) confer CHX resistance by sterically hindering inhibitor binding [3] [4]. Notably, CHX binding induces ribosomal conformational rigidity, locking the 40S and 60S subunits in a non-rotated state that restricts structural transitions essential for elongation [9].

Table 1: Key Structural Interactions of Cycloheximide with the 80S Ribosome

Interaction SiteBiological ComponentFunctional Consequence
E-site28S rRNA (C2781 in humans)Blocks deacylated tRNA exit
Glutarimide binding pocketRibosomal protein eL42Stabilizes closed ribosome conformation
Hydrophobic crevice25S rRNA H95 helixPrevents ribosomal subunit rotation

Elongation Phase Disruption: tRNA Translocation Dynamics

CHX specifically halts the translocation step of elongation after a single ribosomal ratcheting cycle. During normal elongation, eEF2-mediated GTP hydrolysis drives the movement of tRNA from the A-site to the P-site and subsequently to the E-site. CHX arrests this process by trapping the E-site tRNA, preventing its release and "freezing" the ribosome in a post-translocation state [3] [9]. Ribosome profiling studies demonstrate that CHX treatment enriches ~28–30 nt ribosome footprints, corresponding to ribosomes in a non-rotated, pre-peptide-bond formation state. In contrast, untreated cells show abundant ~20–22 nt footprints, representing rotated post-peptide-bond conformations [9]. This size dichotomy arises because CHX-stabilized ribosomes protect longer mRNA stretches due to restricted mRNA-channel dynamics. Codon-specific profiling further reveals that CHX disproportionately slows ribosomes at rare codons due to impaired tRNA release kinetics [1].

Differential Effects on Cytoplasmic vs. Mitochondrial Translation

CHX selectively inhibits cytosolic translation while sparing mitochondrial protein synthesis. This specificity arises from structural divergence between cytosolic (80S) and mitochondrial (55S) ribosomes. Mitochondrial ribosomes lack the conserved CHX-binding pocket in their E-site due to sequence variations in both rRNA and ribosomal proteins (e.g., absence of eL42 homologs) [4] [5]. Proteomic studies confirm that mitochondrial-encoded proteins like NADH–ubiquinone oxidoreductase chain 2 (MT-ND2) exhibit <35% inhibition efficiency under CHX treatment, whereas cytosolic proteins average >80% inhibition [5]. Functionally, CHX treatment impairs mitochondrial respiration in pancreatic β-cells by reducing cytosolic synthesis of nuclear-encoded respiratory chain components, thereby disrupting electron transport chain assembly [7] [8].

Table 2: Cycloheximide Sensitivity of Representative Cellular Proteins

Protein TypeExampleInhibition EfficiencyRibosomal Origin
Cytosolic ribosomal proteinsRPL7, RPS1285–95%Cytosolic 80S
Nuclear-encoded OXPHOSCytochrome c175–90%Cytosolic 80S
Mitochondrial-encoded OXPHOSMT-CO1, MT-ND225–35%Mitochondrial 55S

Comparative Analysis with Other Translation Inhibitors

CHX exhibits distinct mechanistic and functional differences compared to other elongation inhibitors:

  • Puromycin: Resembles aminoacyl-tRNA, incorporating into nascent chains and causing premature termination. Unlike CHX, puromycin yields ~20–22 nt footprints due to ribosome dissociation after chain release [5] [9].
  • Anisomycin: Competes with aminoacyl-tRNA for the A-site, blocking peptide bond formation. It stabilizes ribosomes similarly to CHX but targets the peptidyl transferase center [5].
  • Lactimidomycin (LTM): Despite structural similarity to CHX, LTM binds the E-site with 10-fold higher affinity and arrests ribosomes in a rotated conformation, enriching small footprints [3] [6].

Table 3: Mechanism Comparison of Eukaryotic Translation Inhibitors

InhibitorBinding SitePrimary ActionRibosome Footprint Size
Cycloheximide60S E-siteBlocks tRNA exit28–30 nt
PuromycinA-site acceptorCauses chain termination20–22 nt
AnisomycinPeptidyl transferase centerInhibits peptide bond formation28–30 nt
Lactimidomycin60S E-sitePrevents tRNA accommodation20–22 nt

CHX’s unique mechanism renders it ineffective against bacterial, archaeal, or mitochondrial ribosomes, unlike antibiotics such as chloramphenicol (targeting 50S peptidyl transferase) or aminoglycosides (disrupting decoding) [4]. Species-specific resistance is observed in Candida and Kluyveromyces fungi due to Pro56Gln mutations in eL42 [3] [6].

Compounds Referenced in Article

CycloheximidePuromycinAnisomycinLactimidomycin
ChloramphenicolAminoglycosidesViomycinCapreomycin
ParomomycinTylosinErythromycinClindamycin
HarringtonineEmetineLinezolideMigrastatin
IsomigrastatinDorrigocinThermorubin

Properties

CAS Number

66-81-9

Product Name

Cycloheximide

IUPAC Name

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1

InChI Key

YPHMISFOHDHNIV-FSZOTQKASA-N

SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons
INSOL IN PETROLEUM ETHER
Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C)
In water, 2.1X10-4 mg/l @ 25 °C
Solubility in water, g/100ml at 2 °C: 2.1

Synonyms

Actidione
Cicloheximide
Cycloheximide

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C

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